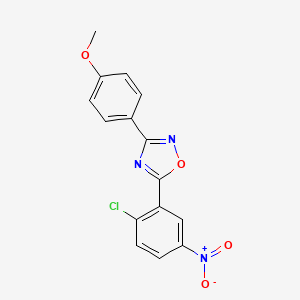![molecular formula C23H27N3O3S B5607106 3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5607106.png)
3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their complex heterocyclic structures and diverse chemical properties. These compounds often exhibit significant biological activity and are of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of similar heterocyclic carbonitriles involves multi-component reactions, often incorporating elements like morpholine and thiophenyl groups into their structure. For instance, a related synthesis approach involves the nucleophilic substitution in 8-morpholino-6-thioxopyrano[3,4-c]pyridine-5-carbonitrile with hydrazine hydrate followed by sequential heterocyclization with formic acid and chloroacetic acid derivatives (Paronikyan et al., 2020).
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to analyze the molecular and crystal structures of such compounds. The structure determination often reveals complex interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability and properties of the crystals (Jansone et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and heterocyclizations, which are crucial for the synthesis of novel derivatives with potential biological activities. Domino reactions, for instance, have been employed to synthesize novel heteroannulated derivatives, showcasing the versatility of these compounds in organic synthesis (Badran et al., 2018).
Propriétés
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenoxyethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2)14-18-19(15-24)22(30-13-12-28-17-6-4-3-5-7-17)25-21(20(18)16-29-23)26-8-10-27-11-9-26/h3-7H,8-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUXZJCQVAXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCOC3=CC=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)
![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)

![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)
![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)
![3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)
![N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide](/img/structure/B5607091.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5607099.png)

![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B5607127.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)